

# PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PQR626    |           |
| Cat. No.:            | B11927594 | Get Quote |

## **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PQR626**, a potent, orally available, and brain-penetrant mTOR inhibitor, for its application in neurological disorder research. **PQR626** is a second-generation ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1][2] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurological disease, such as Tuberous Sclerosis Complex (TSC), position it as a promising candidate for further investigation.[3][4]

### **Core Mechanism of Action**

PQR626 exerts its therapeutic effects by inhibiting the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][5] In many neurological disorders, the mTOR pathway is hyperactivated.[3][4] PQR626 competitively binds to the ATP pocket of the mTOR kinase domain, thereby blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.[2] This dual inhibition helps to overcome the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1 and can lead to a feedback activation of PI3K/Akt signaling.[6]





Click to download full resolution via product page

Caption: The mTOR signaling pathway and the inhibitory action of PQR626.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **PQR626** in preclinical studies.

Table 1: Pharmacokinetic Properties of PQR626 and Comparator Compounds

| Compound   | Brain/Plasma Ratio<br>(Mice) | Brain/Plasma Ratio<br>(Rats) | Maximum Tolerated<br>Dose (MTD) in Mice<br>(mg/kg) |
|------------|------------------------------|------------------------------|----------------------------------------------------|
| PQR626     | ~1.8:1[1][7]                 | ~1.4:1[1][7]                 | 100-150[1][7]                                      |
| Everolimus | ~1:61[1][7] (0.016)[2]       | ~1:92[1][7]                  | Not Reported                                       |
| AZD2014    | ~1:25[1][7]                  | Not Reported                 | Not Reported                                       |
| Rapamycin  | 0.0057[2]                    | Not Reported                 | Not Reported                                       |

Table 2: In Vivo Efficacy of PQR626 in a Tuberous Sclerosis Complex (TSC) Mouse Model

| Animal Model     | Treatment | Dosage                       | Outcome                                                       |
|------------------|-----------|------------------------------|---------------------------------------------------------------|
| Tsc1GFAPCKO Mice | PQR626    | 50 mg/kg, twice a day (p.o.) | Significantly reduced mortality compared to vehicle.[1][3][4] |
| Tsc1GFAPCKO Mice | Vehicle   | Not Applicable               | High mortality rate.[1]                                       |

Table 3: In Vivo Target Engagement of **PQR626** in Mouse Brain



| Treatment                   | Time Point | Effect on pS6<br>Levels (% of<br>control) | Effect on pPKB<br>(Akt) Levels (% of<br>control) |
|-----------------------------|------------|-------------------------------------------|--------------------------------------------------|
| PQR626 (25 mg/kg, p.o.)     | 30 min     | Significant decrease                      | Significant decrease                             |
| PQR626 (25 mg/kg, p.o.)     | Various    | Time-dependent inhibition                 | Time-dependent inhibition                        |
| Everolimus (10 mg/kg, p.o.) | 30 min     | Decrease                                  | No significant change                            |

Note: Specific percentage decreases were presented graphically in the source material and are described as significant.[5]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

### **Pharmacokinetic Studies**

Objective: To determine the brain penetration and pharmacokinetic profile of PQR626.

#### **Animal Models:**

- Male Sprague Dawley rats[1][7]
- Female C57BL/6J mice[1][7]

#### Methodology:

- PQR626, everolimus, and AZD2014 were administered orally (p.o.) to the animals.[1][2]
- At specified time points, blood and brain tissue samples were collected.[8]
- Plasma was separated from blood samples by centrifugation.[8]



- Drug concentrations in plasma and brain homogenates were quantified using an appropriate analytical method (e.g., LC-MS/MS).
- The brain-to-plasma concentration ratio was calculated to assess brain penetration.[1]

## In Vivo Efficacy in Tsc1GFAPCKO Mouse Model

Objective: To evaluate the therapeutic efficacy of **PQR626** in a genetic mouse model of Tuberous Sclerosis Complex.

#### **Animal Model:**

Mice with a conditional inactivation of the Tsc1 gene primarily in glial cells (Tsc1GFAPCKO mice). This model recapitulates features of TSC, including reduced survival.[1][3]

#### Methodology:

- Tsc1GFAPCKO mice were randomly assigned to treatment and vehicle control groups.[1]
- PQR626 was administered orally at a dose of 50 mg/kg twice a day.[1][4]
- The vehicle group received the corresponding empty formulation.[1]
- Animal survival was monitored daily, and the data was analyzed to determine the effect of PQR626 on mortality.[1][3]

## **Western Blotting for Target Engagement**

Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling in the brain following **PQR626** administration.

#### Methodology:

- Female C57BL/6J mice were treated with **PQR626** (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.).[5]
- At various time points, mice were euthanized, and the brain cortex was collected.
- Brain tissue was lysed to extract proteins.[5]







- Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.[5]
- Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated S6 ribosomal protein (pS6, a marker of mTORC1 activity), phosphorylated Akt/PKB at Ser473 (pPKB, a marker of mTORC2 activity), and total levels of these proteins as well as a loading control (e.g., α-tubulin).[5]
- Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence were used for detection.[5]
- The intensity of the bands was quantified to determine the relative levels of phosphorylated proteins.[5]





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for PQR626.

## Conclusion

**PQR626** is a potent, selective, and brain-penetrant mTORC1/2 inhibitor with a promising preclinical profile for the treatment of neurological disorders characterized by mTOR hyperactivation. Its superior brain penetration compared to other mTOR inhibitors and its



demonstrated efficacy in a relevant disease model highlight its potential as a therapeutic candidate. The data and protocols summarized in this guide provide a solid foundation for further research and development of **PQR626** for central nervous system indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorder Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11927594#pqr626-for-neurological-disorder-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com